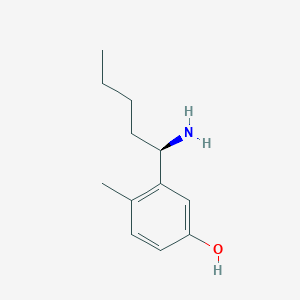
(R)-3-(1-Aminopentyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-Aminopentyl)-4-methylphenol is a chiral compound with a specific stereochemistry, making it an important molecule in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminopentyl)-4-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the aminopentyl chain is achieved through nucleophilic substitution reactions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-3-(1-Aminopentyl)-4-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification: Employing advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
®-3-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of the aminopentyl chain can lead to the formation of secondary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of secondary and tertiary amines.
Substitution: Generation of various substituted phenol derivatives.
科学的研究の応用
®-3-(1-Aminopentyl)-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which ®-3-(1-Aminopentyl)-4-methylphenol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- ®-3-(1-Aminopropyl)-4-methylphenol
- ®-3-(1-Aminobutyl)-4-methylphenol
- ®-3-(1-Aminoheptyl)-4-methylphenol
Uniqueness
®-3-(1-Aminopentyl)-4-methylphenol stands out due to its specific chain length and stereochemistry, which can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for targeted research applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
3-[(1R)-1-aminopentyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)11-8-10(14)7-6-9(11)2/h6-8,12,14H,3-5,13H2,1-2H3/t12-/m1/s1 |
InChIキー |
SODOUCVUMZPMTO-GFCCVEGCSA-N |
異性体SMILES |
CCCC[C@H](C1=C(C=CC(=C1)O)C)N |
正規SMILES |
CCCCC(C1=C(C=CC(=C1)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
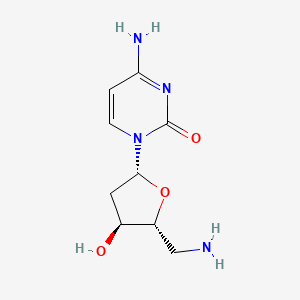
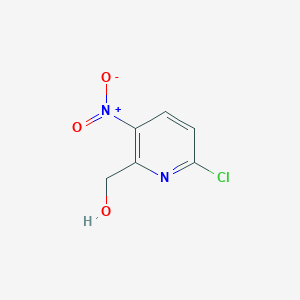
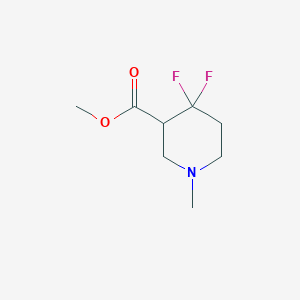
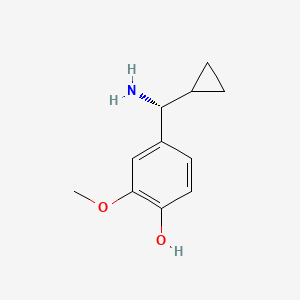
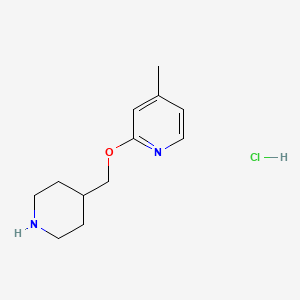
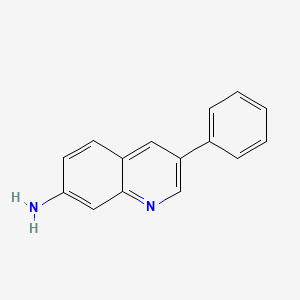
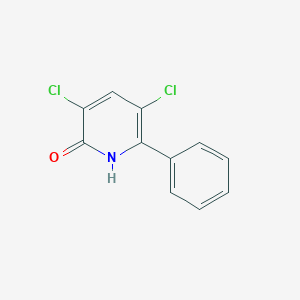
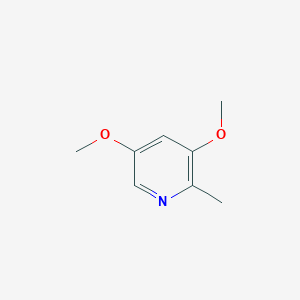
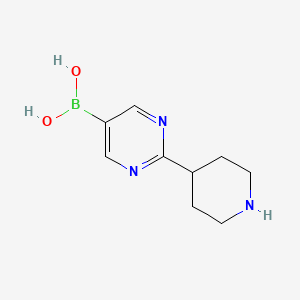
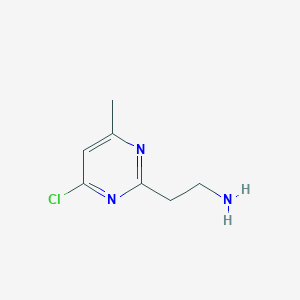
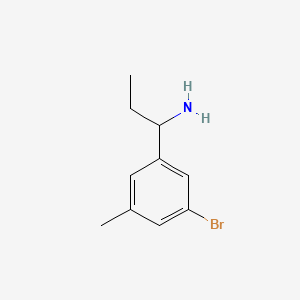
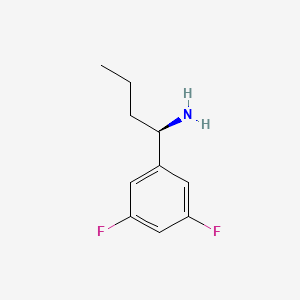
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
